molecular formula C12H11NO3 B3074068 5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester CAS No. 1018680-78-8

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester

Cat. No.: B3074068
CAS No.: 1018680-78-8
M. Wt: 217.22 g/mol
InChI Key: LTLTWPKMZBCLFK-UHFFFAOYSA-N
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Description

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a meta-methylphenyl (m-tolyl) group and at the 3-position with a methyl ester. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely studied for their synthetic versatility and biological relevance. This compound’s structure combines aromatic and ester functionalities, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name

methyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-4-3-5-9(6-8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLTWPKMZBCLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of isoxazole derivatives with different functional groups.

    Substitution: Substitution reactions can occur at the tolyl group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Physicochemical and Reactivity Comparisons

Table 1: Structural and Functional Comparison

Compound Name 5-Substituent 3/4-Substituent Ester Group Molecular Weight Key Properties/Applications
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester m-Tolyl Methyl ester (3-position) Methyl 217.23* High lipophilicity; drug intermediate
5-Methylisoxazole-3-carboxylic acid methyl ester Methyl Methyl ester (3-position) Methyl 141.13 Simple scaffold; synthetic intermediate
5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester Benzoyloxymethyl Ethyl ester (3-position) Ethyl 289.28 Polar; hydrolytically labile
4-Chloro-5-methyl-isoxazole-3-carboxylic acid methyl ester Methyl + Cl (4-position) Methyl ester (3-position) Methyl 175.57 Electrophilic reactivity; agrochemical precursor

*Calculated based on similar compounds.

Reactivity Insights:

  • Ester Hydrolysis : Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.

Biological Activity

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester (CAS No. 1018680-78-8) is a member of the isoxazole family, characterized by its unique structure that includes a tolyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the tolyl group enhances its lipophilicity, which may improve its interaction with biological membranes and targets .

The biological activity of this compound is thought to involve several mechanisms:

  • Prodrug Characteristics : Isoxazole derivatives are often considered prodrugs, which may convert to active forms in biological systems.
  • Biochemical Pathways : These compounds can interact with various biochemical pathways, potentially modulating enzyme activities or receptor binding.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • Antibacterial Effects : In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains range from 0.0048 mg/mL to 0.0195 mg/mL .
Bacterial StrainMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.0098
  • Antifungal Activity : The compound also displays antifungal properties against strains such as Candida albicans, with MIC values noted between 16.69 µM and 78.23 µM .

Anticancer Potential

Research indicates that isoxazole derivatives may possess anticancer properties through the inhibition of cancer cell proliferation. Specific studies have highlighted the potential of these compounds in targeting cancer cells while sparing normal cells.

Case Studies

  • Antioxidant Properties : A study conducted by Chondrogianni et al. in 2014 evaluated the antioxidant effects of various isoxazole derivatives, including this compound, using models such as C. elegans and human fibroblasts. The results indicated that certain derivatives exhibited superior antioxidant activity compared to traditional antioxidants like quercetin .
  • Synthetic Pathways and Biological Testing : Tiwari et al. (2015) reported a regioselective synthesis of isoxazole-linked glyco-conjugates, which were subsequently tested for their biological activities, including antimicrobial effects .

Q & A

Q. Key Considerations :

  • Protecting groups (e.g., tert-butyl) may prevent undesired side reactions during functionalization .
  • Reaction times and temperatures vary; prolonged reflux (3–5 hours) in acetic acid is common for cyclization .

Basic: Which analytical methods are most reliable for characterizing this compound?

Answer:
Validated techniques include:

Method Purpose Example Data
HNMR Confirm substituent positions and ester group integrityδ 3.9 (s, 3H, COOCH₃), δ 7.2–7.4 (m, 4H, tolyl)
HPLC Purity assessment (>95% purity threshold)Retention time: 8.2 min (C18 column, acetonitrile/water)
MS Molecular ion verification[M+H]⁺ m/z 248.1

Note : Toronto Research Chemicals employs these methods for quality assurance .

Advanced: How can conflicting reports on the compound’s melting point be resolved?

Answer:
Discrepancies (e.g., 168–170°C vs. 199–201°C in similar derivatives ) may arise from:

  • Polymorphism : Recrystallization solvents (e.g., acetic acid vs. DMF) can yield different crystal forms.
  • Impurities : Trace solvents or byproducts (e.g., unreacted carboxylic acid) alter melting behavior.

Q. Resolution Strategy :

Reproduce synthesis with strict purification (e.g., sequential recrystallization).

Use differential scanning calorimetry (DSC) to confirm thermal behavior .

Advanced: What strategies improve the yield of the cyclization step during synthesis?

Answer:
Optimization approaches include:

  • Catalyst Screening : AuCl₃ outperforms CuCl in cycloisomerization of α,β-acetylenic oximes, achieving yields >75% .
  • Solvent Effects : Acetic acid enhances protonation of intermediates, reducing side reactions .
  • Temperature Control : Reflux at 110°C for 3 hours balances reaction rate and decomposition .

Q. Data Contradiction Note :

  • Prolonged reflux (>5 hours) may degrade the product, necessitating real-time monitoring via TLC .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory .
  • Engineering Controls : Use fume hoods to avoid inhalation of acetic acid vapors during synthesis .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: How can derivatives like 5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide be synthesized?

Answer:
Method :

Hydrazinolysis : React the methyl ester with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (2 hours) .

Purification : Filter the precipitate and wash with cold ethanol to remove excess hydrazine.

Q. Yield Optimization :

  • Stoichiometric excess of hydrazine (1.5 eq.) ensures complete conversion .
  • Monitor reaction progress via IR (disappearance of ester C=O peak at 1740 cm⁻¹) .

Advanced: How does the methyl ester group influence reactivity compared to carboxylic acid derivatives?

Answer:

Property Methyl Ester Carboxylic Acid
Solubility Higher in organic solvents (e.g., chloroform)Polar solvents (e.g., DMSO)
Reactivity Resists nucleophilic attack unless hydrolyzedProne to decarboxylation at high temperatures

Functionalization Example :
The ester can be hydrolyzed to the acid using HCl in acetic acid (reflux, 2 hours) for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester
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5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester

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